molecular formula C22H20N2O3S2 B2694063 N-benzyl-N-methyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine CAS No. 627833-67-4

N-benzyl-N-methyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine

Cat. No.: B2694063
CAS No.: 627833-67-4
M. Wt: 424.53
InChI Key: VHNPZFBWLNBZOB-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted at position 2 with a thiophen-2-yl group, at position 4 with a 4-methylbenzenesulfonyl (tosyl) group, and at position 5 with an N-benzyl-N-methylamine moiety. Though direct pharmacological data for this compound are unavailable in the provided evidence, structural analogues suggest possible applications in anticancer or antimicrobial research .

Properties

IUPAC Name

N-benzyl-N-methyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S2/c1-16-10-12-18(13-11-16)29(25,26)21-22(24(2)15-17-7-4-3-5-8-17)27-20(23-21)19-9-6-14-28-19/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNPZFBWLNBZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Group: This step might involve a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    N-Benzylation and N-Methylation: These steps can be carried out using benzyl halides and methyl halides, respectively, in the presence of a suitable base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science, such as the development of new polymers or catalysts.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Features

Compound Name / Class Core Heterocycle Key Substituents Notable Features Reference
Target Compound 1,3-Oxazole - Position 2: Thiophen-2-yl
- Position 4: Tosyl
- Position 5: N-Benzyl-N-methylamine
Combines electron-withdrawing (tosyl) and electron-donating (thiophene) groups; may enhance binding versatility. N/A
4-(4′-Nitrophenyl)-N-tosylthiazol-2-amine 1,3-Thiazole - Position 4: 4-Nitrophenyl
- Position 2: Tosyl
Nitro group increases electrophilicity; thiazole core offers higher polarity than oxazole.
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole - Position 5: 4-Methylphenyl
- Schiff base (chlorobenzylidene)
Schiff base enhances metal-chelating ability; thiadiazole core improves metabolic stability.
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 1,2,3-Triazole - Position 4: Benzothiazole
- Position 1: 2-Nitrophenyl
Benzothiazole and nitro groups synergize for antiproliferative activity.

Key Observations :

  • The thiophen-2-yl group may mimic phenyl rings in analogues but with enhanced electron-richness, influencing receptor binding .

Key Observations :

  • Traditional reflux (e.g., ) and microwave-assisted synthesis () are common for heterocycles, with the latter reducing reaction times .
  • The target compound’s tosyl group likely requires electrophilic sulfonylation, analogous to methods in and .

Key Observations :

  • The target compound’s tosyl group may mimic sulfonamide-containing drugs (e.g., COX-2 inhibitors), while the thiophene could modulate cytotoxicity .
  • Lack of direct activity data necessitates in vitro testing, particularly against kinase targets or cancer cell lines.

Biological Activity

N-benzyl-N-methyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, highlighting its therapeutic potential and mechanisms of action.

The compound's synthesis typically involves multi-step organic reactions, including:

  • Formation of the Oxazole Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Thiophene Group : This step may involve cross-coupling reactions using thiophene boronic acid.
  • N-Benzylation and N-Methylation : These steps are performed using benzyl and methyl halides in the presence of suitable bases.

Chemical Structure

PropertyDescription
IUPAC Name N-benzyl-N-methyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
Molecular Formula C22H20N2O3S2
InChI InChI=1S/C22H20N2O3S2/c1-16-10-12...

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl and thiophene groups enhance binding affinity and specificity, allowing modulation of enzymatic activity and signal transduction pathways. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors to influence cellular signaling processes.

Biological Activities

Research has indicated various biological activities associated with this compound:

Antitumor Activity

Studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds with structural similarities showed powerful antiproliferative activities against glioblastoma multiforme and breast adenocarcinoma at low concentrations (nanomolar range) due to induction of apoptosis .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research into related thiosemicarbazones has shown that they possess significant antimicrobial properties against various pathogens, indicating that similar mechanisms may apply to N-benzyl-N-methyl derivatives .

Case Studies and Research Findings

  • Cytotoxicity Studies : A series of thiosemicarbazone derivatives were synthesized and evaluated for their cytotoxic potential against tumor cell lines. Results indicated that compounds with specific substitutions exhibited higher antitumor activity than standard chemotherapeutics like etoposide .
  • Pharmacokinetic Studies : In vivo studies on related compounds showed rapid clearance rates and significant accumulation in tumor tissues, suggesting effective targeting for cancer therapy.
  • Mechanistic Insights : Molecular docking studies have provided insights into how structural modifications can enhance binding affinity to target proteins, which is crucial for drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-benzyl-N-methyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine?

  • Methodology : The compound’s core structure (1,3-oxazole) can be synthesized via cyclization of substituted precursors. For example:

  • Thiophene incorporation : Use a Vilsmeier-Haack reaction to introduce the thiophen-2-yl group at the oxazole C2 position .
  • Sulfonylation : React the intermediate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonyl group .
  • N-alkylation : Introduce benzyl and methyl groups via sequential alkylation of the oxazole’s amine using benzyl bromide and methyl iodide, optimizing stoichiometry to avoid over-alkylation .

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (v.2015+) for refinement:

  • Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Apply full-matrix least-squares refinement on F² with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined isotropically .
  • Validation : Cross-check torsion angles and bond lengths against similar oxazole derivatives (e.g., C–N bond lengths: ~1.34–1.38 Å) to confirm structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm; sulfonyl group’s deshielding effect on adjacent carbons) .
  • Mass spectrometry : High-resolution ESI-MS (Orbitrap Fusion Lumos) to verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
  • IR : Confirm sulfonyl S=O stretches at ~1350–1150 cm⁻¹ and oxazole C=N at ~1650 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model frontier molecular orbitals (FMOs). The LUMO energy of the sulfonyl group (~-1.5 eV) indicates susceptibility to nucleophilic attack at the sulfur center .
  • MD simulations : Simulate solvation effects (e.g., in DMSO) using AMBER to assess steric hindrance from the N-benzyl group, which may slow reaction kinetics .

Q. What strategies address contradictions in biological activity data across structural analogs?

  • Case study : If antiproliferative activity varies between analogs:

  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing sulfonyl vs. electron-donating benzyl groups) on cellular uptake using logP calculations (ChemAxon).
  • Crystallographic alignment : Overlay crystal structures (Mercury 4.0) to identify conformational differences in the oxazole-thiophene dihedral angle, which may alter target binding .

Q. How can synthetic byproducts be minimized during sulfonylation?

  • Optimization :

  • Temperature control : Maintain 0–5°C during sulfonyl chloride addition to reduce hydrolysis .
  • Catalysis : Add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate sulfonylation while suppressing side reactions .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc 3:1) to isolate the desired product from bis-sulfonylated impurities .

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